4-Decenoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Decenoic acid, can be synthesized through several methods. One common approach involves the partial hydrogenation of 4-decyne, which selectively reduces the triple bond to a trans double bond. This reaction typically employs a palladium catalyst under controlled hydrogen pressure and temperature conditions.
Another method involves the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde to form the desired trans-alkene. This reaction requires careful control of reaction conditions, including temperature and solvent choice, to ensure high selectivity for the trans isomer.
Industrial Production Methods
Industrial production of this compound, often involves the catalytic isomerization of this compound, (4Z)-, using a suitable catalyst such as a rhodium or ruthenium complex. This process allows for the efficient conversion of the cis isomer to the trans isomer under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Decenoic acid, undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The double bond can be reduced to form decanoic acid using hydrogenation catalysts such as palladium on carbon.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Decanoic acid.
Substitution: Esters, amides.
Scientific Research Applications
4-Decenoic acid, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological processes, such as enzyme activity and cell signaling.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 4-Decenoic acid, involves its interaction with various molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism by binding to their active sites or altering their conformation. Additionally, it may affect cell signaling pathways by interacting with membrane receptors or ion channels, leading to changes in cellular responses.
Comparison with Similar Compounds
4-Decenoic acid, can be compared with other similar compounds, such as:
This compound, (4Z)-: The cis isomer of this compound, which has different physical and chemical properties due to the different configuration of the double bond.
2-Decenoic acid: Another mono-unsaturated fatty acid with the double bond located between the second and third carbon atoms.
3-Decenoic acid: A mono-unsaturated fatty acid with the double bond between the third and fourth carbon atoms.
The uniqueness of this compound, lies in its specific double bond configuration, which imparts distinct reactivity and biological activity compared to its isomers and other related compounds.
Properties
IUPAC Name |
(E)-dec-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKQTCECFWKBN-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886235 | |
Record name | 4-Decenoic acid, (4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57602-94-5, 26303-90-2 | |
Record name | (4E)-4-Decenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57602-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Decenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026303902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Decenoic acid, (4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057602945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Decenoic acid, (4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Decenoic acid, (4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4-decenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DECENOIC ACID, (4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0TXC5QGPU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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